molecular formula C10H12BrN B8466277 5-Bromo-1-methyl-1-indanamine

5-Bromo-1-methyl-1-indanamine

Cat. No. B8466277
M. Wt: 226.11 g/mol
InChI Key: VASQMCKCNNFDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-methyl-1-indanamine is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

5-bromo-1-methyl-2,3-dihydroinden-1-amine

InChI

InChI=1S/C10H12BrN/c1-10(12)5-4-7-6-8(11)2-3-9(7)10/h2-3,6H,4-5,12H2,1H3

InChI Key

VASQMCKCNNFDKI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C1C=CC(=C2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (rac)-5-bromo-1-methyl-indan-1-carboxylic acid (1.197 g, 4.69 mmol) in dry toluene (65 ml) was added triethylamine (570 mg, 475 μl, 5.63 mmol) and diphenylphosphoryl azide (1.33 g, 1.04 ml, 4.69 mmol) and the colorless solution was heated to reflux for 3 h. After cooling to 0° C., sodium trimethylsilanolate (9.38 ml, 9.38 mmol, 1M solution in THF) was added and the mixture was stirred for 30 minutes at room temperature. After quenching the reaction with 5% citric acid (100 ml), the pH was adjusted to 12-13 by addition of 3N NaOH and the mixture was extracted three times with CH2Cl2. The combined organic layers were washed with brine, dried with Na2SO4 and evaporated. The remaining crude material was partitioned between 0.1N HCl and diethylether and the aqueous layer was extracted with diethylether. The pH of the aqueous layer was adjusted to 12 by addition of 0.1N NaOH and the aqueous layer was extracted three times with CH2Cl2. The combined CH2Cl2-layers were washed with brine, dried with Na2SO4 and evaporated to obtain the title compound as light yellow oil (963 mg, 91%). MS: 209.1 [M+H−NH3]+.
Quantity
1.197 g
Type
reactant
Reaction Step One
Quantity
475 μL
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
sodium trimethylsilanolate
Quantity
9.38 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

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